![molecular formula C16H15BrN2O4 B14801170 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide is a complex organic compound with a unique structure that combines a brominated phenoxy group, a furan ring, and an acrylhydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The brominated phenoxy compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazide derivative.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and affecting cellular processes.
Disrupting Cell Membranes: Altering membrane integrity and function.
Comparaison Avec Des Composés Similaires
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide can be compared with other similar compounds, such as:
N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15BrN2O4 |
|---|---|
Poids moléculaire |
379.20 g/mol |
Nom IUPAC |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C16H15BrN2O4/c1-11-9-12(17)4-6-14(11)23-10-16(21)19-18-15(20)7-5-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)/b7-5+ |
Clé InChI |
PPCKASBIVYWOSA-FNORWQNLSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


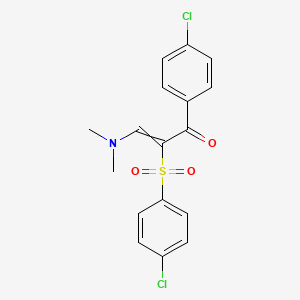
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B14801106.png)
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)
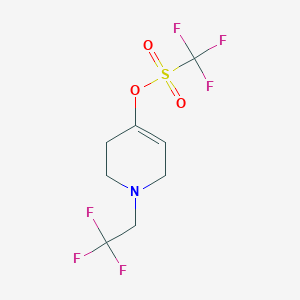
![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)
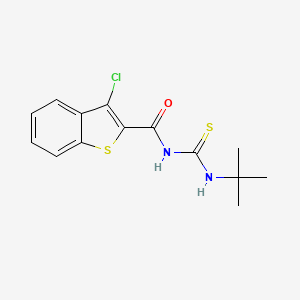
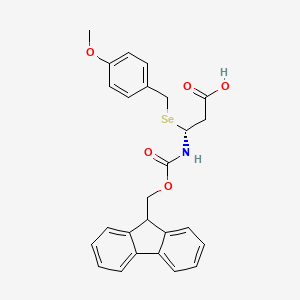
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
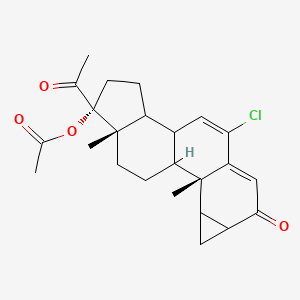
![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
